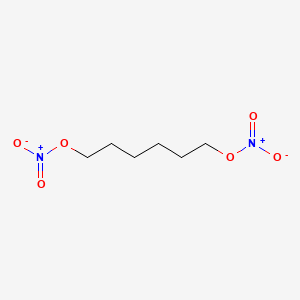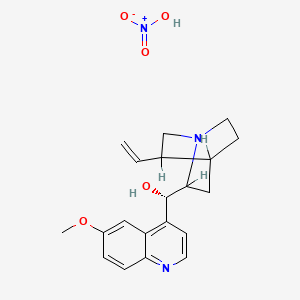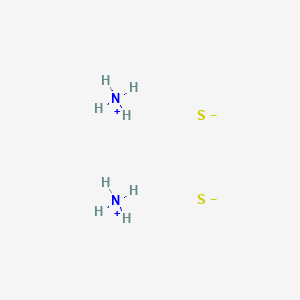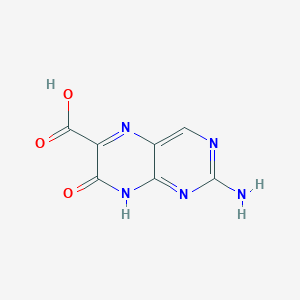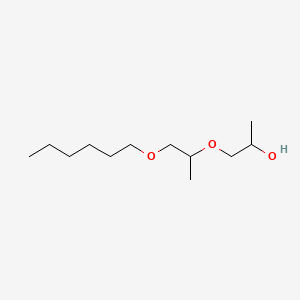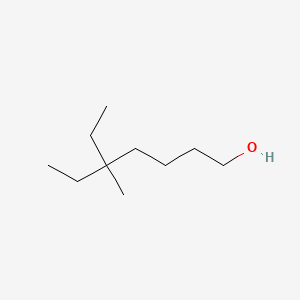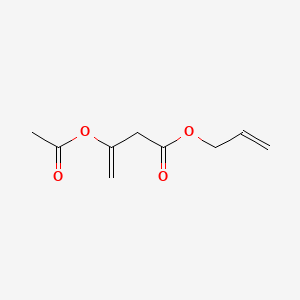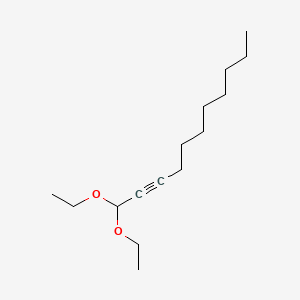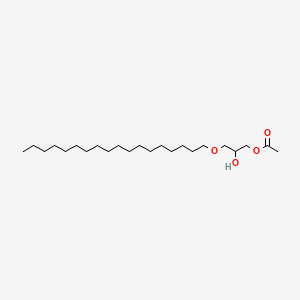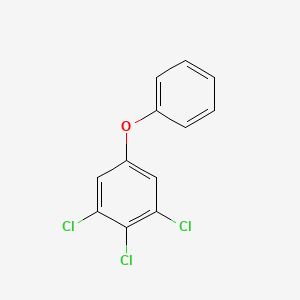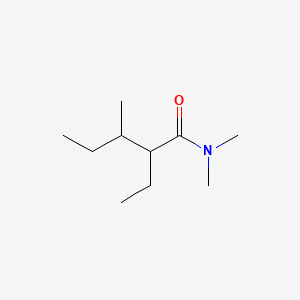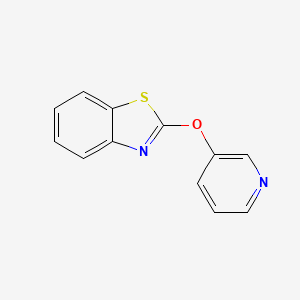
2-(3-Pyridyloxy)benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Pyridyloxy)benzothiazole is a heterocyclic compound that combines a benzothiazole moiety with a pyridine ring through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyridyloxy)benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 3-chloropyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 2-mercaptobenzothiazole attacks the chloropyridine, resulting in the formation of the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the nitrogen atoms in the pyridine and benzothiazole rings.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitutions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially altering the aromaticity of the rings.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the pyridine ring.
Applications De Recherche Scientifique
2-(3-Pyridyloxy)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 2-(3-Pyridyloxy)benzothiazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell death in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2-(2-Pyridyloxy)benzothiazole: Similar structure but with the pyridine ring attached at the 2-position.
2-(4-Pyridyloxy)benzothiazole: Pyridine ring attached at the 4-position.
2-(3-Pyridylthio)benzothiazole: Sulfur atom linking the benzothiazole and pyridine rings instead of oxygen.
Uniqueness: 2-(3-Pyridyloxy)benzothiazole is unique due to its specific ether linkage between the benzothiazole and pyridine rings. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
37525-46-5 |
|---|---|
Formule moléculaire |
C12H8N2OS |
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
2-pyridin-3-yloxy-1,3-benzothiazole |
InChI |
InChI=1S/C12H8N2OS/c1-2-6-11-10(5-1)14-12(16-11)15-9-4-3-7-13-8-9/h1-8H |
Clé InChI |
TUDRTMMRQNPVLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)OC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


